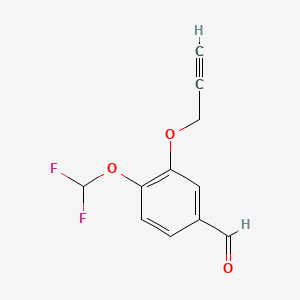

4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with a complex structure that includes both difluoromethoxy and prop-2-yn-1-yloxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzaldehyde derivative with difluoromethoxy and prop-2-yn-1-yloxy groups under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoromethoxy and prop-2-yn-1-yloxy groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound may be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy and prop-2-yn-1-yloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, to exert their effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

- 2-(Prop-2-yn-1-yloxy)benzaldehyde

- 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

- {1-[4-(difluoromethoxy)phenyl]ethyl}(prop-2-yn-1-yl)amine

Comparison: Compared to similar compounds, 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both difluoromethoxy and prop-2-yn-1-yloxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde, also known as DFPA, is a benzaldehyde derivative characterized by its unique structure that includes difluoromethoxy and prop-2-yn-1-yloxy functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory and anticancer properties.

- Molecular Formula : C11H8F2O3

- Molecular Weight : 226.2 g/mol

- CAS Number : 1514516-76-7

- Physical State : Light yellow solid

- Solubility : Soluble in organic solvents like ethanol and methanol

Synthesis and Characterization

The synthesis of DFPA typically involves the alkylation of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde with difluoromethylating agents. The reaction is conducted under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) at elevated temperatures. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

The biological activity of DFPA is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. The difluoromethoxy and prop-2-yn-1-yloxy groups enhance its reactivity, which may contribute to its biological effects.

Anticancer Activity

Research indicates that DFPA exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that DFPA effectively reduced cell viability in breast cancer cell lines through a mechanism involving the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Anti-inflammatory Properties

DFPA has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role for DFPA in treating inflammatory diseases.

Toxicity and Safety

While DFPA shows promising biological activity, it is crucial to assess its toxicity. Preliminary studies indicate that it exhibits low toxicity in vitro, but further in vivo studies are necessary to establish safety profiles for potential therapeutic applications.

Current Research and Applications

Research on DFPA is ongoing, with studies focusing on:

- Biochemical Probes : Due to its reactive functional groups, DFPA is being explored as a biochemical probe for studying protein interactions.

- Material Science : Its unique structure makes it a candidate for developing new materials with specific chemical properties.

Limitations and Future Directions

Despite the promising findings regarding the biological activity of DFPA, there are limitations:

- Lack of Comprehensive In Vivo Studies : Most current research is limited to in vitro studies.

- Need for Mechanistic Insights : Further research is required to elucidate the exact mechanisms through which DFPA exerts its biological effects.

Future research should focus on:

- Conducting detailed in vivo studies to better understand the safety and efficacy of DFPA.

- Exploring the potential therapeutic applications in various diseases beyond cancer and inflammation.

- Investigating structural modifications to enhance its biological activity and reduce any potential toxicity.

Properties

Molecular Formula |

C11H8F2O3 |

|---|---|

Molecular Weight |

226.18 g/mol |

IUPAC Name |

4-(difluoromethoxy)-3-prop-2-ynoxybenzaldehyde |

InChI |

InChI=1S/C11H8F2O3/c1-2-5-15-10-6-8(7-14)3-4-9(10)16-11(12)13/h1,3-4,6-7,11H,5H2 |

InChI Key |

ASBVSXJBGMZYHE-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=C(C=CC(=C1)C=O)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.